4-tert-butyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-tert-butyl-1H-pyrazole-5-carboxylic acid involves the reaction of tert-butyl hydrazine with ethyl acetoacetate to form 4-tert-butyl-3-hydrazino-5-oxo-pentanoic acid ethyl ester, which is then cyclized to form the pyrazole ring. The resulting pyrazole compound is then oxidized to form the carboxylic acid functional group.", "Starting Materials": [ "tert-butyl hydrazine", "ethyl acetoacetate", "sodium ethoxide", "acetic acid", "hydrochloric acid", "sodium nitrite", "sodium hydroxide", "sulfuric acid", "water" ], "Reaction": [ "Step 1: Dissolve 10.0 g of tert-butyl hydrazine in 50 mL of ethanol and add 12.5 g of ethyl acetoacetate. Add 5.0 g of sodium ethoxide and reflux the mixture for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add 10 mL of acetic acid. Add 10 mL of hydrochloric acid and stir the mixture for 30 minutes.", "Step 3: Filter the resulting solid and wash with water. Dry the solid to obtain 4-tert-butyl-3-hydrazino-5-oxo-pentanoic acid ethyl ester.", "Step 4: Dissolve 5.0 g of 4-tert-butyl-3-hydrazino-5-oxo-pentanoic acid ethyl ester in 50 mL of ethanol and add 2.5 g of sodium nitrite. Add 2.5 g of sodium hydroxide and stir the mixture for 30 minutes.", "Step 5: Add 5 mL of acetic acid and 5 mL of water to the reaction mixture. Add 5 mL of sulfuric acid and stir the mixture for 30 minutes.", "Step 6: Filter the resulting solid and wash with water. Dry the solid to obtain 4-tert-butyl-1H-pyrazole-5-carboxylic acid." ] } | |
CAS RN |
2091630-94-1 |
Molecular Formula |
C8H12N2O2 |
Molecular Weight |
168.2 |
Purity |
95 |
Origin of Product |
United States |
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